N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide typically involves the acylation of 4,5-dimethoxy-2-nitroaniline with 4-bromobenzoyl chloride, followed by reduction of the nitro group to an amine and subsequent acetylation . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular interactions depend on the specific context of its use in research .
Comparison with Similar Compounds
N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide can be compared with similar compounds such as:
N-(4-bromobenzoyl)-4,5-dimethoxyaniline: Similar in structure but lacks the acetamide group.
N-(4-bromobenzoyl)-4,5-dimethoxybenzamide: Contains a benzamide group instead of an acetamide group.
N-(4-bromobenzoyl)-4,5-dimethoxyphenyl)ethanamide: Similar but with an ethanamide group.
These comparisons highlight the unique structural features and potential reactivity of this compound .
Properties
IUPAC Name |
N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-10(20)19-14-9-16(23-3)15(22-2)8-13(14)17(21)11-4-6-12(18)7-5-11/h4-9H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOGQEVNPGAEDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)Br)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.